trans-1,4-Diphenylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1,4-Diphenylcyclohexane: is an organic compound with the molecular formula C18H20. It consists of a cyclohexane ring with two phenyl groups attached at the 1 and 4 positions in a trans configuration. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: trans-1,4-Diphenylcyclohexane can be synthesized through several methods. One common approach involves the hydrogenation of 1,4-diphenyl-1,3-butadiene using a palladium catalyst. The reaction typically occurs under mild conditions, with hydrogen gas and a solvent such as ethanol or acetic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,4-diphenyl-1,3-butadiene. The process utilizes a palladium or platinum catalyst supported on activated carbon, with hydrogen gas as the reducing agent. The reaction is carried out in a high-pressure reactor to ensure complete hydrogenation .
Analyse Chemischer Reaktionen
Types of Reactions: trans-1,4-Diphenylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Nitro compounds, halogenated compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-1,4-Diphenylcyclohexane is used as a model compound in studies of stereochemistry and conformational analysis. Its unique structure allows researchers to investigate the effects of substituents on the stability and reactivity of cyclohexane derivatives .
Biology and Medicine: In biological research, this compound serves as a reference compound for studying the interactions of cyclohexane derivatives with biological molecules. It is also used in the development of new pharmaceuticals and as a building block for drug synthesis .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the synthesis of polymers, resins, and other advanced materials .
Wirkmechanismus
The mechanism of action of trans-1,4-diphenylcyclohexane involves its interaction with various molecular targets and pathways. The compound’s phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and activity. Additionally, the cyclohexane ring can undergo conformational changes that affect its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
cis-1,4-Diphenylcyclohexane: Unlike the trans isomer, the cis isomer has both phenyl groups on the same side of the cyclohexane ring, resulting in different stereochemical properties.
1,4-Diphenylbutane: This compound lacks the cyclohexane ring and has a linear structure, leading to different reactivity and physical properties.
1,4-Diphenylcyclohexene: This compound contains a double bond in the cyclohexane ring, which significantly alters its chemical behavior compared to trans-1,4-diphenylcyclohexane.
Uniqueness: this compound is unique due to its trans configuration, which imparts distinct stereochemical properties and stability. This configuration allows for specific interactions with other molecules, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
21072-41-3 |
---|---|
Molekularformel |
C18H20 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
(4-phenylcyclohexyl)benzene |
InChI |
InChI=1S/C18H20/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
InChI-Schlüssel |
VULCFZQVCFIKNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.